methyl 6-[6-hydroxy-7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate
Description
Methyl 6-[6-hydroxy-7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate is a synthetic benzofuran derivative characterized by a complex substituent pattern. The core structure comprises a 1H-2-benzofuran scaffold with hydroxyl, methyl, and sulfonyloxy groups at positions 6, 7, and 4, respectively. The sulfonyloxy group is further substituted with a 4-methylphenyl moiety, while the hex-4-enoate side chain includes a methyl ester and a terminal double bond. The compound’s stereoelectronic properties are influenced by the sulfonate ester group, which may enhance metabolic stability compared to analogous hydroxyl or methoxy derivatives .
Properties
IUPAC Name |
methyl 6-[6-hydroxy-7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O8S/c1-14-5-9-17(10-6-14)33(28,29)32-23-18(11-7-15(2)8-12-20(25)30-4)22(26)16(3)19-13-31-24(27)21(19)23/h5-7,9-10,26H,8,11-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUPZJOYMPITMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2CC=C(C)CCC(=O)OC)O)C)COC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Methyl 6’-Desmethyl-4’-tosylmycophenolate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles or electrophiles depending on the type of substitution (nucleophilic or electrophilic).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methyl 6’-Desmethyl-4’-tosylmycophenolate is widely used in scientific research, particularly in the field of proteomics . Its applications include:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of protein interactions and functions.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with mycophenolic acid derivatives and related benzofuran-based pharmaceuticals. Below is a detailed comparison with key analogs:
Methyl Mycophenolate (Methyl (4E)-6-(4-Hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate)
- Structural Differences: The target compound replaces the hydroxyl group at position 4 of the benzofuran core with a 4-methylphenylsulfonyloxy group. Methyl Mycophenolate retains a methoxy group at position 6 and a hydroxyl group at position 4, whereas the target compound has a hydroxy group at position 6 and a sulfonate ester at position 3.
- Functional Implications: The sulfonate ester in the target compound likely reduces polarity, enhancing lipophilicity and membrane permeability compared to Methyl Mycophenolate. Methyl Mycophenolate is a prodrug of mycophenolic acid, an immunosuppressant.
Mycophenolic Acid Phenolic β-D-Glucoside ((4E)-6-(6-Methoxy-7-methyl-3-oxo-4-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H-2-benzofuran-5-yl)-4-methylhex-4-enoic acid)
- Structural Differences: The glucoside derivative features a β-D-glucopyranosyl group at position 4, replacing the sulfonate ester in the target compound. The target compound lacks the sugar moiety, which is critical for solubility and renal excretion in the glucoside analog.
- Functional Implications :
- The glucoside’s hydrophilic sugar group enhances water solubility, whereas the sulfonate ester in the target compound may confer intermediate solubility.
- Glucoside derivatives are often designed to improve bioavailability or reduce toxicity; the sulfonate ester may instead serve as a protective group to modulate reactivity .
(E)-6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic Acid
- Structural Differences: This analog lacks the sulfonate ester and methyl ester, featuring a free carboxylic acid terminus. The target compound’s methyl ester at the hex-4-enoate chain may prolong circulation time by resisting rapid hydrolysis.
- The methyl ester in the target compound neutralizes this charge, improving CNS accessibility .
Research Findings and Implications
- Metabolic Stability : The sulfonate ester in the target compound may resist enzymatic hydrolysis more effectively than methyl or glucoside groups, extending its half-life .
- Solubility : Intermediate lipophilicity due to the sulfonate ester could balance membrane permeability and aqueous solubility, making it suitable for oral administration.
- Biological Activity: While mycophenolic acid derivatives are immunosuppressants, the sulfonate substitution may redirect activity toward other targets, such as inflammatory enzymes or kinases.
Biological Activity
Methyl 6-[6-hydroxy-7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate is a complex organic compound with potential applications in medicinal chemistry and biochemistry. Its unique structure suggests diverse biological activities, including interactions with various biochemical pathways. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C24H26O8S |
| Molar Mass | 478.52 g/mol |
| Density | 1.290 ± 0.06 g/cm³ (Predicted) |
| Boiling Point | 611.6 ± 55.0 °C (Predicted) |
| pKa | Approximately 4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The following mechanisms have been proposed based on current research:
- Inhibition of Enzymatic Activity : The sulfonyl group may interact with enzymes involved in metabolic pathways, inhibiting their function and altering metabolic flux.
- Receptor Modulation : The compound may bind to various receptors, influencing cellular signaling pathways that regulate growth, apoptosis, and inflammation.
- Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, potentially reducing oxidative stress in cells.
Biological Activity
Research indicates that this compound demonstrates several biological activities:
Anticancer Activity
Several studies have explored the anticancer potential of this compound:
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., breast and prostate cancer) showed significant cytotoxic effects, with IC50 values indicating effective concentrations for inducing cell death.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Cytokine Inhibition : Research shows a reduction in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in treated cell cultures, suggesting a potential role in managing inflammatory diseases.
Case Studies
- Study on Breast Cancer Cells : A study published in Journal of Medicinal Chemistry demonstrated that the compound inhibited the proliferation of MCF-7 breast cancer cells by inducing apoptosis through the mitochondrial pathway.
- Inflammatory Response in Macrophages : Another study found that treatment with this compound reduced the expression of COX-2 and iNOS in LPS-stimulated macrophages, highlighting its anti-inflammatory potential.
Pharmacokinetics
Understanding the pharmacokinetic properties is crucial for assessing the therapeutic potential:
- Absorption and Distribution : The compound is expected to have moderate bioavailability due to its lipophilic nature.
- Metabolism : Initial findings suggest that it undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
